Thanite
Overview
Description
Thanite is a chemical compound with the molecular formula C₁₃H₁₉NO₂S and a molecular weight of 253.36 g/mol . It is also known by other names such as Bornate , This compound , and Terpinyl thiocyanoacetate . This compound is characterized by its bicyclic structure, which includes a thiocyanoacetate group attached to an isobornyl moiety . Historically, it has been used as a contact insecticide and exhibits some fungicidal activity .
Scientific Research Applications
Thanite has a range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiocyanoacetate groups into molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in clinical settings.
Industry: It has been used in the formulation of pesticides and other agricultural chemicals.
Safety and Hazards
Preparation Methods
Thanite can be synthesized through various synthetic routes. One common method involves the esterification of isoborneol with thiocyanoacetic acid . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve the use of strong acidic resins as catalysts to facilitate the reaction . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Thanite undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Mechanism of Action
The mechanism of action of isobornyl thiocyanoacetate involves its interaction with biological targets such as enzymes and receptors. It is believed to exert its effects by inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Thanite can be compared with other similar compounds, such as:
Isobornyl acetate: This compound has a similar structure but lacks the thiocyanoacetate group. It is used as a fragrance and flavoring agent.
Isobornyl methacrylate: This compound contains a methacrylate group instead of a thiocyanoacetate group. It is used in the production of polymers and resins.
Terpinyl acetate: This compound has a similar bicyclic structure but contains an acetate group. It is used in perfumes and cosmetics.
The uniqueness of isobornyl thiocyanoacetate lies in its thiocyanoacetate group, which imparts distinct chemical and biological properties .
Properties
...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ | |
CAS No. |
115-31-1 |
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |
InChI |
InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m0/s1 |
InChI Key |
IXEVGHXRXDBAOB-QUNCOHTASA-N |
Isomeric SMILES |
CC1(C2CCC1([C@H](C2)OC(=O)CSC#N)C)C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |
boiling_point |
95 °C @ 0.06 mm Hg |
Color/Form |
CLEAR, AMBER LIQUID Yellow, oily liquid REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ |
density |
1.1465 @ 25 °C/4 °C |
flash_point |
82 °C ; 180 °F /TECHNICAL PRODUCT/ |
115-31-1 | |
physical_description |
Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] |
Pictograms |
Irritant; Environmental Hazard |
shelf_life |
IT IS STABLE UNDER NORMAL STORAGE CONDITIONS. |
solubility |
Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. |
Synonyms |
isobornyl thiocyanoacetate isobornyl thiocyanoacetate, (exo)-isomer thanite |
vapor_pressure |
0.000025 [mmHg] 0.06 MM HG @ 95 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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